LU-002i

Proteasome Inhibition Immunoproteasome Selectivity Profiling

Broad-spectrum proteasome inhibitors confound subunit-specific studies. LU-002i is an exclusively β2i-selective epoxyketone probe (IC50 220 nM, 45-fold over β2c) validated in intact RPMI-8226 cells-no off-target β5i activity. Paired with LU-002c, enables definitive β2i vs β2c functional dissection. Supplied ≥98% purity, ready for global shipping.

Molecular Formula C35H52N4O7
Molecular Weight 640.8 g/mol
Cat. No. B12383119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLU-002i
Molecular FormulaC35H52N4O7
Molecular Weight640.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2CCCC3C2CCCC3)C(=O)C4(CO4)C)NC(=O)CN5CCOCC5
InChIInChI=1S/C35H52N4O7/c1-23(36-31(40)21-39-15-17-45-18-16-39)33(42)38-30(19-24-11-13-27(44-3)14-12-24)34(43)37-29(32(41)35(2)22-46-35)20-26-9-6-8-25-7-4-5-10-28(25)26/h11-14,23,25-26,28-30H,4-10,15-22H2,1-3H3,(H,36,40)(H,37,43)(H,38,42)/t23-,25?,26?,28?,29-,30-,35+/m0/s1
InChIKeyIJXUVRJYZJRYCL-BGPVXCRASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LU-002i Baseline Characterization


LU-002i is a synthetic peptide epoxyketone that functions as a subunit-selective inhibitor of the human proteasome, specifically targeting the β2c and β2i catalytic subunits. Its discovery and initial characterization were reported in a 2019 Journal of Medicinal Chemistry publication [1]. The compound is part of a rationally designed library aimed at achieving subunit selectivity for the immunoproteasome β2i subunit, which is a challenging target due to high structural similarity with its constitutive counterpart β2c [1]. The reported molecular formula is C35H52N4O7 (MW: 640.81 g/mol), and the CAS number is 1838705-22-8 .

Subunit selectivity Targets human proteasome β2c and β2i catalytic subunits
Assay compatibility Validated in cell-free ABPP and intact RPMI-8226 cell assays
Structural insight Co-crystal structure with β2i subunit available

LU-002i Selectivity Importance


The proteasome is a multi-subunit complex with six distinct catalytic activities (β1c, β2c, β5c, β1i, β2i, β5i), each of which plays a unique role in cellular homeostasis and disease pathophysiology [1]. While broad-spectrum proteasome inhibitors like bortezomib and carfilzomib have revolutionized the treatment of multiple myeloma, their clinical utility is limited by toxicity stemming from non-selective inhibition of all proteasome active sites [2]. Subunit-selective inhibitors like LU-002i are essential research tools for dissecting the individual contributions of specific catalytic subunits to biological processes and disease mechanisms. Simple substitution of LU-002i with a β5i-selective compound like ONX-0914 or a β2c/β2i dual inhibitor like LU-102 will yield fundamentally different biological outcomes and thus cannot be considered interchangeable in experimental design.

Broad-spectrum inhibitors Non-selective proteasome blockade (e.g., bortezomib) may mask subunit-specific biological contributions
β5i-selective compounds Targeting a different catalytic subunit (e.g., ONX-0914) cannot replicate β2i-dependent signaling outcomes
β2c/β2i dual inhibitors Dual inhibition (e.g., LU-102) confounds dissociation of constitutive versus immunoproteasome functions

LU-002i Comparative Selectivity Evidence


Selectivity vs. Dual Inhibitor 39

In a competitive activity-based protein profiling (ABPP) assay using Raji cell lysates, LU-002i was directly compared to compound 39, a dual β2i/β5i inhibitor [1]. LU-002i demonstrated exclusive targeting of the β2i subunit (IC50 = 0.18 μM) with no detectable inhibition of β5i or any other proteasome subunit (IC50 > 100 μM for β5i, β5c, β1i, β1c) [1]. In contrast, compound 39 inhibited both β2i (IC50 = 0.057 μM) and β5i (IC50 = 0.046 μM) [1].

Selectivity vs. Dual Inhibitor 39
Head-to-head
LU-002i: β2i IC50 0.18 μM, all other subunits >100 μM
Compound 39: β2i 0.057 μM, β5i 0.046 μM
Exclusive β2i targeting reported; compound 39 additionally inhibits β5i
Competitive ABPP in Raji lysates; >555-fold selectivity over β5i
Proteasome Inhibition Immunoproteasome Selectivity Profiling

Cell-Based Selectivity vs. Compound 39

To confirm that the selectivity profile observed in cell lysates translates to a living cellular environment, LU-002i (as the active diastereomer 87) and compound 39 were evaluated in intact RPMI-8226 multiple myeloma cells using a competitive ABPP assay [1]. In this cell-based system, LU-002i selectively inhibited only β2i (IC50 = 0.159 μM) without affecting any other proteasome subunit [1]. In contrast, compound 39 inhibited both β2i (IC50 = 0.124 μM) and β5i (IC50 = 0.183 μM) [1].

Cell-Based vs. Compound 39
Head-to-head
LU-002i: β2i IC50 0.159 μM, no other subunit inhibition
Compound 39: β2i 0.124 μM, β5i 0.183 μM
Cell-based confirmation of exclusive β2i targeting; dual inhibition persists for compound 39
Intact RPMI-8226 cells; selectivity maintained in living cells
Cellular Pharmacology Multiple Myeloma Target Engagement

LU-002c Matched Pair Selectivity

LU-002i was developed alongside its matched counterpart LU-002c, providing researchers with a pair of orthogonal chemical probes for dissecting the distinct roles of the β2c and β2i proteasome subunits [1]. In competitive ABPP assays in Raji cell lysates, LU-002c potently inhibits β2c (IC50 = 8 nM) with 40-fold selectivity over β2i [1]. Conversely, LU-002i selectively targets β2i (IC50 = 220 nM) with 45-fold selectivity over β2c [1].

LU-002c Matched Pair
Reported
LU-002i: β2i IC50 220 nM, 45-fold over β2c
LU-002c: β2c IC50 8 nM, 40-fold over β2i
Orthogonal probe pair enables differentiation of β2i (immuno-) vs β2c (constitutive) functions
ABPP in Raji lysates; selectivity ratios support paired experimental designs
Chemical Probe Pair Constitutive vs. Immunoproteasome Subunit Dissection

Structural Basis of β2i Selectivity

Co-crystal structures of LU-002i bound to the β2i subunit of humanized yeast proteasomes have been solved, providing atomic-level insight into the structural basis for its subunit selectivity [1]. The structures reveal that the decalin P1 moiety of LU-002i engages a unique hydrophobic pocket within the β2i substrate-binding channel, an interaction that is not favored in the β2c subunit due to subtle differences in channel topology [1].

Structural Basis
Reported
Co-crystal structure of LU-002i with β2i subunit resolved; decalin P1 moiety engages unique hydrophobic pocket
Structural rationale for β2i over β2c selectivity provided at atomic level
X-ray crystallography of humanized yeast proteasome complexes
Structural Biology Ligand-Protein Interactions Selectivity Mechanism

Compound 87: Active Diastereomer

LU-002i was originally synthesized as a stereomeric mixture [1]. Subsequent efforts to identify the active stereomer led to the synthesis and characterization of compound 87, which was found to be the major active component [1]. In a competitive ABPP assay in Raji cell lysates, compound 87 exhibited potent inhibition of β2i (IC50 = 0.19 μM) with off-target effects only at high micromolar concentrations on β2c, β1c, and β5i [1]. A closely related diastereomer, compound 86, was a weak and selective β2i inhibitor (IC50 = 34 μM) [1].

Compound 87: Active Diastereomer
Head-to-head
Compound 87: β2i IC50 0.19 μM, β2c 19 μM, β5i 28.4 μM
Compound 86 (diastereomer): β2i IC50 34 μM
Active diastereomer identified; ~179-fold more potent than its close diastereomer
ABPP in Raji lysates; supports batch-to-batch consistency awareness
Stereochemistry-Activity Relationship Chemical Probe Validation Diastereomer Profiling

LU-002i Research & Industrial Applications


β2i in Inflammation & Cancer Models

The exclusive β2i-selectivity of LU-002i, validated in both cell-free and intact cell assays, makes it an ideal chemical probe for experiments aimed at attributing specific biological functions to the β2i subunit. Unlike dual inhibitors like compound 39, LU-002i does not confound results by simultaneously inhibiting β5i [1]. This is particularly important for studies investigating the role of the immunoproteasome in diseases where β2i is hypothesized to play a unique role, such as in certain autoimmune disorders or in cancer cells that rely on immunoproteasome activity for survival [1].

LU-002c Paired Probe Studies

Researchers seeking to differentiate the functions of the constitutive proteasome (β2c) from the immunoproteasome (β2i) can employ LU-002i in parallel with its matched counterpart LU-002c [1]. The distinct selectivity profiles (LU-002i: β2i-selective; LU-002c: β2c-selective) allow for robust experimental designs where the specific contribution of each subunit can be isolated and compared [1]. This paired-probe approach is not feasible with less selective inhibitors or those targeting different subunits (e.g., β5i).

Structure-Based β2i Selectivity Optimization

The co-crystal structure of LU-002i bound to the β2i active site provides a valuable template for structure-based drug design and for understanding the molecular determinants of subunit selectivity [1]. Researchers engaged in developing next-generation proteasome inhibitors can use this structural information, along with the quantitative selectivity data for LU-002i and its analogs (e.g., compounds 71, 77, 87), to guide rational modifications aimed at improving potency or selectivity [1].

Cell-Based β2i Target Validation

In intact RPMI-8226 multiple myeloma cells, LU-002i maintains its exclusive β2i targeting profile, while the comparator compound 39 exhibits dual β2i/β5i inhibition [1]. This cellular validation confirms that LU-002i is a suitable tool for experiments where the objective is to pharmacologically validate a β2i-dependent phenotype in a complex cellular environment without off-target confounding effects on β5i activity [1].

Application
Selection Property
Validation Focus
Immunoproteasome β2i pathway studies (inflammation/cancer models)
Exclusive β2i selectivity profile without β5i co-inhibition
β2i target engagement and biological response attribution
Orthogonal probe studies (β2c vs β2i)
Matched pair with LU-002c; reciprocal selectivity (45-fold vs 40-fold)
Subunit-specific functional dissection and comparative analysis
Structure-guided inhibitor design
Co-crystal structure of LU-002i/β2i complex
Rational selectivity optimization and medicinal chemistry exploration
Cell-based β2i target validation
Cell-active β2i inhibition; reported absence of β5i engagement
Confirmation of β2i-dependent phenotypes in intact cell environments

Technical Documentation Hub

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40 linked technical documents
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